molecular formula C11H4ClF6N B1363108 4-Chloro-2,8-bis(trifluoromethyl)quinoline CAS No. 83012-13-9

4-Chloro-2,8-bis(trifluoromethyl)quinoline

Cat. No. B1363108
CAS RN: 83012-13-9
M. Wt: 299.6 g/mol
InChI Key: ZSQOESPYYNJBCZ-UHFFFAOYSA-N
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Description

“4-Chloro-2,8-bis(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H4ClF6N . It is an intermediate formed during the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2,8-bis(trifluoromethyl)quinoline” is 299.60 . The SMILES string representation of the molecule is FC(F)(F)c1cc(Cl)c2cccc(c2n1)C(F)(F)F .


Physical And Chemical Properties Analysis

“4-Chloro-2,8-bis(trifluoromethyl)quinoline” is a beige crystalline powder . It has a melting point of 46-48 °C (lit.) . The density is estimated to be 1.5242 .

Scientific Research Applications

Antimalarial Activity

4-Chloro-2,8-bis(trifluoromethyl)quinoline has been used in synthesizing compounds with significant antimalarial activity. A study demonstrated that compounds derived from this chemical, especially those with trifluoromethyl groups at both the 2 and 8 positions, showed higher activity against chloroquine-resistant strains of Plasmodium falciparum (Kgokong et al., 2008).

Crystal Structural Analysis

Research has been conducted on the crystal structures of derivatives of 4-Chloro-2,8-bis(trifluoromethyl)quinoline, which have important implications in understanding molecular interactions and designing new compounds. One such study explored the crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines (de Souza et al., 2015).

Antibacterial and Antituberculosis Properties

Derivatives of 4-Chloro-2,8-bis(trifluoromethyl)quinoline have been synthesized and tested for their antibacterial and antituberculosis properties. These compounds, especially the hydrazone derivatives, showed promising activity against several bacterial strains, including Mycobacterium tuberculosis (Eswaran et al., 2010).

Development of Novel Pharmaceutical Agents

The compound has been used in the synthesis of novel pharmaceutical agents, such as potential boron-based inhibitors targeting specific protein kinases. This demonstrates its utility in developing new therapeutic agents for biomedical research (Das et al., 2022).

Photocyclization and Self-Assembly Studies

4-Chloro-2,8-bis(trifluoromethyl)quinoline derivatives have been studied for their photoreaction-induced self-assembly behaviors. These studies are crucial in understanding the photophysical properties of such compounds, which have implications in material science and nano-technology (Karasawa et al., 2016).

Anticancer Studies

The compound has been used in the synthesis of novel molecules with potential anticancer properties. Such studies contribute to the development of new therapeutic agents for cancer treatment (Gayathri et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4-Chloro-2,8-bis(trifluoromethyl)quinoline have been explored for their application in OLEDs. Studies focus on understanding the photoluminescence properties and efficiencies of these compounds in OLEDs (Zhang et al., 2020).

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . The safety precautionary statements include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQOESPYYNJBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232129
Record name 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,8-bis(trifluoromethyl)quinoline

CAS RN

83012-13-9
Record name 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83012-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083012139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,8-bis(trifluoromethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 100 parts by volume of phosphorus trichloride and 40 parts of 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline is refluxed for 8 hours. Most of the excess phosphorus trichloride is then distilled off, the residue is poured onto 200 parts of ice-water and the pH is brought to 12-13 with 12 N sodium hydroxide solution. The mixture is then extracted with methylene chloride, the extract is dried over sodium sulfate and the solvent is stripped off under reduced pressure. 40.2 parts=94% of theory of 2,8-bis-(trifluoromethyl)-4-chloroquinoline of melting point 40°-42° C. are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Eswaran, AV Adhikari, IH Chowdhury, NK Pal… - European journal of …, 2010 - Elsevier
Four new series of quinoline derivatives were synthesized starting from 2-trifluoromethyl aniline through multi-step reactions. In the reaction sequence, substituted aniline was cyclized …
Number of citations: 242 www.sciencedirect.com
RMRJ da Silva, MO Gandi, JS Mendonça… - Bioorganic & Medicinal …, 2019 - Elsevier
Malaria remains a major public health problem worldwide, and it is responsible for high rates of morbidity and mortality. Resistance to current antimalarial drugs has been identified, and …
Number of citations: 23 www.sciencedirect.com
M Ilakiyalakshmi, AA Napoleon - ECS Transactions, 2022 - iopscience.iop.org
Antimalarial agents are an important key for the prevention and eradication of malaria. The heterocyclic aromatic quinoline scaffold is a favored structure in drug development because …
Number of citations: 3 iopscience.iop.org
S Kumar, DP Sahu - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
Anhydrous AlCl 3 ‐mediated heteroarylation of various arenes and heteroarenes with 2,4‐dichloro‐quinazoline (1) and 4‐chloroquinoline (4) afforded exclusively 4‐aryl/…
Number of citations: 14 onlinelibrary.wiley.com
M Beus, D Fonthina, J Held, Z Rajić, M Prudencio… - Acta …, 2019 - hrcak.srce.hr
The paper is focused on the synthesis and screening of the antiplasmodial activity of novel fumardiamides 5–10 with the mefloquine pharmacophore and a Michael acceptor motif. Multi-…
Number of citations: 6 hrcak.srce.hr
L CS Pinheiro, L M. Feitosa, M O. Gandi, F F. Silveira… - Molecules, 2019 - mdpi.com
Based on medicinal chemistry tools, new compounds for malaria treatment were designed. The scaffolds of the drugs used to treat malaria, such as chloroquine, primaquine, …
Number of citations: 54 www.mdpi.com
H Sterckx, J De Houwer, C Mensch… - Beilstein Journal of …, 2016 - beilstein-journals.org
The methylene group of various substituted 2-and 4-benzylpyridines, benzyldiazines and benzyl (iso) quinolines was successfully oxidized to the corresponding benzylic ketones using …
Number of citations: 53 www.beilstein-journals.org
I Perković, M Beus, D Schols, L Persoons, B Zorc - Molecular Diversity, 2020 - Springer
In this paper, we report the synthesis of novel hybrids 2–14 based on itaconic acid and fluoroaniline, pyridine, indole and quinoline scaffolds. Itaconic acid is a naturally occurring …
Number of citations: 7 link.springer.com
S Bhagat, M Arfeen, G Das, M Ramkumar, SI Khan… - Bioorganic …, 2019 - Elsevier
Guanylthiourea (GTU) has been identified as an important antifolate antimalarial pharmacophore unit, whereas, 4-amino quinolones are already known for antimalarial activity. In the …
Number of citations: 26 www.sciencedirect.com
T Van de Walle, L Cools, S Mangelinckx… - European Journal of …, 2021 - Elsevier
Quinoline, a privileged scaffold in medicinal chemistry, has always been associated with a multitude of biological activities. Especially in antimalarial and anticancer research, quinoline …
Number of citations: 32 www.sciencedirect.com

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